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Compound of Interest

Compound Name: m-PEG4-sulfonic acid

Cat. No.: B609266 Get Quote

An In-depth Technical Guide to m-PEG4-sulfonic acid

Introduction
In modern drug development and materials science, the modification of molecules to enhance

their physicochemical properties is a cornerstone of innovation. Polyethylene glycol

(PEG)ylation, the process of attaching PEG chains to molecules, is a widely adopted strategy

to improve the solubility, stability, and pharmacokinetic profiles of therapeutics.[1] m-PEG4-
sulfonic acid is a discrete (monodisperse) PEG linker that incorporates a terminal methoxy

group ("m"), a four-unit ethylene glycol chain ("PEG4"), and a highly acidic sulfonic acid group

(-SO₃H).

This technical guide provides a comprehensive overview of m-PEG4-sulfonic acid, detailing

its chemical structure, physicochemical properties, and applications, with a focus on its role as

a versatile linker in bioconjugation and drug delivery. This document is intended for

researchers, chemists, and professionals in the fields of drug development, nanotechnology,

and materials science.

Physicochemical and Computational Properties
m-PEG4-sulfonic acid is a hydrophilic linker whose properties are defined by its distinct

functional groups. The methoxy group provides a chemically inert cap, while the PEG chain

confers aqueous solubility and flexibility. The terminal sulfonic acid is a strong acid, making it

highly hydrophilic and suitable for various chemical modifications.
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Quantitative data for m-PEG4-sulfonic acid (CAS No: 787524-78-1) is summarized in the

table below.

Property Value Reference

Molecular Formula C₉H₂₀O₇S --INVALID-LINK--[2]

Molecular Weight 272.32 g/mol --INVALID-LINK--[2]

Purity ≥95% - ≥97%
--INVALID-LINK--[3], --

INVALID-LINK--[4]

SMILES Code
COCCOCCOCCOCCS(O)

(=O)=O
--INVALID-LINK--

Topological Polar Surface Area

(TPSA)
91.29 Å² --INVALID-LINK--

LogP -0.4296 --INVALID-LINK--

Hydrogen Bond Acceptors 6 --INVALID-LINK--

Hydrogen Bond Donors 1 --INVALID-LINK--

Rotatable Bonds 12 --INVALID-LINK--

Chemical Structure
The chemical structure of m-PEG4-sulfonic acid consists of a methyl ether terminus linked to

a chain of four ethylene glycol units, which is in turn connected to an ethanesulfonic acid

moiety.

Caption: Chemical structure of m-PEG4-sulfonic acid.

Applications in Drug Development
The bifunctional nature of m-PEG4-sulfonic acid makes it a valuable tool in pharmaceutical

research and bioconjugation.

PROTAC Linkers: m-PEG4-sulfonic acid is used as a PEG-based linker in the synthesis of

Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules
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that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The PEG

linker component helps to improve the solubility and cell permeability of the resulting

PROTAC molecule.

Bioconjugation: The sulfonic acid group can be activated or converted to other functional

groups to facilitate the site-specific labeling of biomolecules, such as antibodies or peptides,

for diagnostic and therapeutic applications.

Surface Modification: The hydrophilic PEG chain and the charged sulfonic acid group are

used to modify surfaces like nanoparticles and metal oxides. This functionalization improves

their dispersion and stability in aqueous solutions and can prevent non-specific protein

adsorption.

Experimental Protocols
While the direct synthesis of m-PEG4-sulfonic acid is proprietary to chemical suppliers, a

general methodology for the synthesis of a PEG-sulfonic acid from a PEG-alcohol precursor

and its subsequent characterization is outlined below.

Representative Synthesis: Two-Step Conversion of m-
PEG4-OH to m-PEG4-sulfonic acid
This protocol describes a common pathway involving conversion of the terminal alcohol to a

leaving group (e.g., mesylate) followed by nucleophilic substitution with a sulfite.

Step A: Mesylation of m-PEG4-OH

Reaction Setup: Dissolve m-PEG4-OH (1 equivalent) in anhydrous dichloromethane (DCM)

under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice

bath.

Base Addition: Add triethylamine (TEA, 1.5 equivalents) to the solution as a base to

neutralize the HCl generated during the reaction.

Mesylation: Add methanesulfonyl chloride (MsCl, 1.2 equivalents) dropwise to the stirred

solution.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours.

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS).

Workup: Upon completion, wash the reaction mixture sequentially with cold 1M HCl,

saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous

sodium sulfate, filter, and concentrate under reduced pressure to yield the crude m-PEG4-

mesylate.

Step B: Sulfonation of m-PEG4-mesylate

Reaction Setup: Dissolve the crude m-PEG4-mesylate from Step A in a mixture of ethanol

and water (e.g., 1:1 v/v).

Nucleophilic Substitution: Add an excess of sodium sulfite (Na₂SO₃, 3-5 equivalents) to the

solution.

Heating: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 12-24

hours.

Reaction Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.

Purification: After cooling, remove the ethanol under reduced pressure. Acidify the remaining

aqueous solution with a strong acid (e.g., HCl) to a pH of ~1-2. Extract the product into a

suitable organic solvent (e.g., DCM or ethyl acetate). The combined organic extracts are

dried, filtered, and concentrated. Final purification is typically achieved via column

chromatography on silica gel to yield pure m-PEG4-sulfonic acid.

Characterization Protocol: ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the

structure of PEGylated compounds.

Sample Preparation: Dissolve 5-10 mg of the purified m-PEG4-sulfonic acid in a suitable

deuterated solvent (e.g., Deuterium oxide - D₂O, or Chloroform-d - CDCl₃) in an NMR tube.

Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
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Spectral Analysis: The expected ¹H NMR spectrum for m-PEG4-sulfonic acid would show

characteristic signals:

A singlet at approximately 3.38 ppm corresponding to the methyl protons (–OCH₃).

A large multiplet or series of overlapping peaks between 3.50-3.80 ppm corresponding to

the 16 methylene protons of the PEG backbone (–O–CH₂–CH₂–O–).

Triplets around 3.10-3.30 ppm corresponding to the two methylene groups adjacent to the

sulfur atom (–CH₂–CH₂–SO₃H).

The acidic proton (–SO₃H) signal may be broad and its chemical shift is highly dependent

on the solvent and concentration. In D₂O, this proton will exchange with deuterium and the

peak will disappear.

The integration ratio of the methyl signal to the PEG backbone signals can be used to confirm

the length of the PEG chain.

Logical Workflow: Application as a PROTAC Linker
m-PEG4-sulfonic acid serves as a fundamental building block for constructing PROTACs. The

workflow illustrates its role in connecting a ligand for a target protein with a ligand for an E3

ubiquitin ligase, facilitating the targeted degradation of the protein.

PROTAC Components

Synthesis Final Product

Target Ligand

Conjugationm-PEG4-sulfonic acid
(Linker Precursor)

E3 Ligase Ligand

PROTAC
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Caption: Conceptual workflow for PROTAC synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. benchchem.com [benchchem.com]

2. medchemexpress.com [medchemexpress.com]

3. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC
[pmc.ncbi.nlm.nih.gov]

4. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle
Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [what is m-PEG4-sulfonic acid chemical structure].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b609266#what-is-m-peg4-sulfonic-acid-chemical-
structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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